molecular formula C12H13N3O4S B2583118 Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate CAS No. 1251577-89-5

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate

Cat. No.: B2583118
CAS No.: 1251577-89-5
M. Wt: 295.31
InChI Key: OCIRYBQRZMWHCL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an oxadiazole ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an intermediate ester compound, which is then further reacted with other reagents to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as flow microreactor systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and oxadiazole derivatives, such as:

Uniqueness

Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-oxo-4-[(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-2-18-10(17)4-3-9(16)13-12-15-14-11(19-12)8-5-6-20-7-8/h5-7H,2-4H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIRYBQRZMWHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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